Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H21NO4S and its molecular weight is 311.396. The purity is usually 95%.
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Scientific Research Applications
Application in Dye Production : A study by Sabnis and Rangnekar (1989) demonstrated the synthesis of azo dyes using derivatives of tetrahydrobenzo[b]thiophene. These dyes exhibited good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).
Synthesis of Aminobenzo[b]thiophene Derivatives : Adib et al. (2014) described a method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates. These compounds were generated via dehydrogenation of alkyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylates, offering a pathway to synthesize various related compounds (Adib et al., 2014).
Biological and Antioxidant Activity : The study by Raghavendra et al. (2017) synthesized various derivatives of tetrahydrobenzo[b]thiophene and evaluated their antimicrobial and antioxidant properties. Some compounds showed significant antifungal, antibacterial activity, and radical scavenging abilities (Raghavendra et al., 2017).
Development of Medicinal Compounds : Research by Gevorgyan et al. (2019) involved synthesizing β-aminoketones and oximes of 2-aminothiophene series and examining their antioxidant activity and effects on blood coagulation (Gevorgyan et al., 2019).
Chemical Synthesis and Structural Studies : Studies have also focused on the efficient synthesis and structural characterization of various tetrahydrobenzo[b]thiophene derivatives, providing insight into their potential applications in chemical synthesis and materials science (Sabnis & Rangnekar, 1992).
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that the thiophene ring system, which is a part of this compound, is a key structural component in many biologically active compounds .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, influencing a wide range of biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(18)16-12-11(13(17)19-4)9-7-5-6-8-10(9)21-12/h5-8H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXOEVFUXYRJIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724394 |
Source
|
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-54-7 |
Source
|
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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